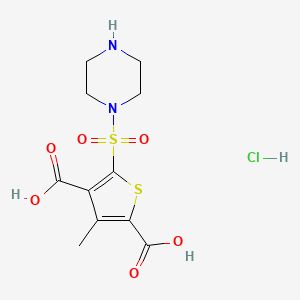

N-benzylpiperidine-4-carboxamide hydrochloride

描述

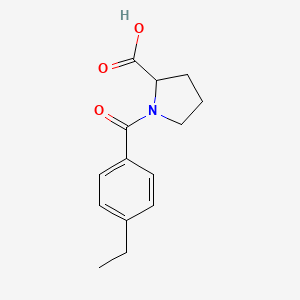

“N-benzylpiperidine-4-carboxamide hydrochloride” is a chemical compound with the molecular formula C13H19ClN2O and a molecular weight of 254.756 . It is a product used for proteomics research .

Molecular Structure Analysis

The InChI code for “N-benzylpiperidine-4-carboxamide” is1S/C13H18N2O/c16-13(12-6-8-14-9-7-12)15-10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2,(H,15,16) . This indicates that the molecule consists of a piperidine ring attached to a benzyl group and a carboxamide group . Physical And Chemical Properties Analysis

“N-benzylpiperidine-4-carboxamide” is a powder with a melting point of 110-112°C . The storage temperature is room temperature .科学研究应用

Dual Serotonin and Norepinephrine Reuptake Inhibitors

Research has demonstrated the potential of 4-benzylpiperidine carboxamides as dual serotonin and norepinephrine reuptake inhibitors, with specific derivatives showing enhanced activity. This suggests their application in developing treatments for psychiatric disorders such as depression and anxiety. The synthesis process involved amidation and substitution, highlighting a methodological approach to designing compounds with specific neurotransmitter reuptake inhibition properties (Paudel et al., 2015).

NMDA Receptor Antagonists

Another study identified (4-benzylpiperidine-1-yl)-(6-hydroxy-1H-indole-2-yl)-methanone derivatives as potent NR2B subunit-selective antagonists of the NMDA receptor. This discovery opens avenues for developing new therapeutic agents to manage neurodegenerative disorders and pain, with several derivatives showing significant activity in preclinical models (Borza et al., 2007).

CCR5 Antagonists for HIV-1 Inhibition

Incorporating polar groups into piperidine-4-carboxamide CCR5 antagonists has yielded compounds with high metabolic stability and potent inhibitory activity against HIV-1 envelope-mediated membrane fusion. This research highlights the compound's role in inhibiting CCR5-using HIV-1 clinical isolates, presenting a promising approach for developing new antiretroviral therapies (Imamura et al., 2006).

Acetylcholinesterase Inhibitors

N-(1-benzylpiperidin-4-yl) quinoline-4-carboxamide derivatives have been studied for their potential as acetylcholinesterase inhibitors, targeting Alzheimer's disease treatment. The synthesis and evaluation of these compounds reveal moderate activity toward acetylcholinesterase, indicating their potential application in managing neurodegenerative diseases (Pashaei et al., 2021).

Corrosion Inhibition

Piperidine derivatives, including 4-benzyl piperidine, have been investigated for their corrosion inhibitory properties on mild steel in phosphoric acid medium. These studies provide insights into the application of such compounds in industrial settings to prevent corrosion, showcasing their practical utility beyond biomedical research (Ousslim et al., 2014).

安全和危害

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, in contact with skin, or if inhaled . It may also cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

属性

IUPAC Name |

N-benzylpiperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O.ClH/c16-13(12-6-8-14-9-7-12)15-10-11-4-2-1-3-5-11;/h1-5,12,14H,6-10H2,(H,15,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMUXDWANRATKIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)NCC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585558 | |

| Record name | N-Benzylpiperidine-4-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzylpiperidine-4-carboxamide hydrochloride | |

CAS RN |

101264-48-6 | |

| Record name | N-Benzylpiperidine-4-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{1-[4-(difluoromethoxy)-3-methoxyphenyl]cyclopentyl}methanamine](/img/structure/B6142399.png)

![2-[(4-chloro-1,3-thiazol-2-yl)sulfanyl]benzoic acid](/img/structure/B6142409.png)

![3-methyl-6-(5-methylthiophen-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B6142410.png)

![ethyl 5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate](/img/structure/B6142425.png)

![5-methyl-9-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B6142476.png)

![N-cyclopropyl-1-sulfanyl-[1,2,4]triazolo[4,3-a]quinoline-5-carboxamide](/img/structure/B6142477.png)

![2-{[(furan-2-yl)methyl]amino}-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B6142496.png)